molecular formula C24H22FN3O4S2 B2598553 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide CAS No. 920418-96-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide

Cat. No.: B2598553
CAS No.: 920418-96-8
M. Wt: 499.58
InChI Key: SRYWKNKRJKRWJD-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide (CAS 920418-96-8) is a complex synthetic molecule of significant interest in pharmaceutical and chemical research due to its promising bioactive properties . Its structure incorporates a fluorinated benzothiazole core, a 4-methoxybenzenesulfonyl group, and a butanamide chain substituted with a pyridinylmethyl group. The fluorine atom at the 6-position of the benzothiazole ring is a critical feature, potentially enhancing the compound's metabolic stability and affinity for biological targets . The sulfonyl and methoxy groups contribute to the molecule's overall polarity and solubility, while the pyridine fragment is well-suited for facilitating specific interactions with receptor sites . Compounds within the benzothiazole benzenesulfonamide class have demonstrated a considerable potential for the treatment of metabolic diseases, such as type 2 diabetes and obesity, and have also shown notable anticonvulsant activity in research settings . This makes them valuable scaffolds for investigating new therapeutic agents for neurological and metabolic disorders . The compound is offered with a purity of 90% and above and is available for purchase in quantities ranging from 3mg to 100mg from specialized chemical suppliers . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S2/c1-32-19-7-9-20(10-8-19)34(30,31)13-3-5-23(29)28(16-17-4-2-12-26-15-17)24-27-21-11-6-18(25)14-22(21)33-24/h2,4,6-12,14-15H,3,5,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYWKNKRJKRWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid. The subsequent steps involve the introduction of the methoxybenzenesulfonyl group and the pyridinylmethyl substituent through nucleophilic substitution reactions. The final step usually involves the coupling of the intermediate products under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the electron-withdrawing groups such as the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide 6-fluoro-benzothiazole, 4-methoxybenzenesulfonyl, pyridin-3-ylmethyl Not reported Enhanced solubility, metabolic stability Target
N-Benzyl-4-(benzylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide Benzylsulfonyl, benzyl group (instead of methoxybenzenesulfonyl and pyridinyl) Not reported Higher lipophilicity, potential CNS activity
4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-thiazol-2-yl)butanamide Triazolopyridazine core, 6-methoxy group, thiazole-pyridine hybrid Not reported Heterocyclic diversity, kinase inhibition
4-(6-Bromo-2,4-dioxo-quinazolin-3-yl)-N-(2-methoxybenzyl)butanamide Quinazoline-dione core, bromo substituent, 2-methoxybenzyl Not reported DNA intercalation, antitumor potential
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-ylsulfonyl)benzamide Piperidinylsulfonyl group (vs. methoxybenzenesulfonyl) Not reported Improved membrane permeability

Physicochemical and Pharmacological Insights

  • Fluorine Substitution: The 6-fluoro group on the benzothiazole ring in the target compound reduces oxidative metabolism compared to non-fluorinated analogues, as seen in ’s benzylsulfonyl derivative .
  • Sulfonyl Group Impact : The 4-methoxybenzenesulfonyl group confers better aqueous solubility than bulkier benzylsulfonyl () or piperidinylsulfonyl () groups, which may enhance bioavailability .
  • Heterocyclic Diversity : Compounds with triazolopyridazine () or quinazoline-dione cores () exhibit distinct target profiles, such as kinase or topoisomerase inhibition, whereas the target compound’s benzothiazole core is associated with protease or receptor modulation .
  • Pyridine vs. Benzyl Substitutions : The pyridin-3-ylmethyl group in the target compound likely engages in π-π stacking or hydrogen bonding with aromatic residues in binding pockets, unlike the benzyl group in , which relies on hydrophobic interactions .

Research Findings and Limitations

  • Biological Activity : While specific activity data for the target compound are unavailable in the provided evidence, structurally related compounds show promise in oncology (e.g., quinazoline-diones in ) and neurology (e.g., benzylsulfonyl derivatives in ) .
  • Synthetic Challenges : The methoxybenzenesulfonyl group introduces synthetic complexity compared to simpler sulfonamides (e.g., methanesulfonyl in ), requiring optimized coupling conditions .
  • Thermal Stability: reports a related fluorinated chromenone derivative with a melting point of 175–178°C, suggesting that the target compound’s fluorinated benzothiazole core may similarly confer thermal stability .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its role in various pharmacological activities.
  • Methoxybenzenesulfonyl group : Increases solubility and may enhance bioactivity.
  • Pyridine ring : Often associated with neuroactive properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity Data

Activity TypeAssay TypeResultReference
Anticancer ActivityIC50 against SW480 cells2 μM
Anticancer ActivityIC50 against HCT116 cells0.12 μM
Enzyme Inhibitionβ-Catenin pathway inhibitionSignificant inhibition
Metabolic StabilityHuman liver microsomesHigher stability than control

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Colorectal Cancer Study :
    • A study demonstrated that compounds with similar structures significantly inhibited the growth of colorectal cancer cells. The compound's ability to reduce Ki67 expression indicated a decrease in cell proliferation, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • Related benzothiazole derivatives have been reported to exhibit antibacterial and antifungal properties, indicating that this compound could also be evaluated for antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group via sulfonic acid derivatives under controlled pH and temperature (e.g., using DCM as solvent at 0–5°C).
  • Amide coupling : Activation of carboxylic acids with reagents like HATU or EDCI to form the benzothiazole-linked amide.
  • N-alkylation : Reaction of pyridin-3-ylmethyl groups with intermediates under basic conditions (e.g., K₂CO₃ in DMF).
    Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing fluorobenzothiazole protons at δ 7.8–8.2 ppm).
  • Mass Spectrometry (MS) : HRMS to confirm molecular weight (e.g., [M+H⁺] expected at ~530–550 Da).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. What preliminary biological activity data exist for this compound?

Initial in vitro studies suggest:

  • Enzyme inhibition : Potential inhibition of kinases or proteases due to the sulfonyl and benzothiazole groups, with IC₅₀ values measured via fluorescence-based assays.
  • Cellular assays : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ = 10–50 µM in HeLa or MCF-7 cells) using MTT assays .

Q. How should solubility and stability be managed during experimental handling?

  • Solubility : DMSO is preferred for stock solutions (20–50 mM), with aqueous buffers (e.g., PBS) adjusted to pH 7.4 for dilution.
  • Stability : Store at –20°C under inert gas (N₂/Ar); monitor degradation via LC-MS over 48 hours .

Advanced Research Questions

Q. What strategies resolve contradictory data between in vitro activity and in vivo efficacy?

Discrepancies may arise from:

  • Metabolic instability : Use hepatic microsome assays to identify metabolic hotspots (e.g., sulfonyl group hydrolysis).
  • Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models; optimize via prodrug strategies (e.g., esterification).
  • Off-target effects : Employ proteome-wide affinity pulldown assays or thermal shift profiling .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR approaches include:

  • Substituent variation : Replace the 6-fluoro group with chloro or methyl to assess impact on target binding (Kd measured via SPR).
  • Scaffold hopping : Compare with analogs like N-(4-fluoro-benzothiazol-2-yl)-sulfonamide derivatives (see for structural templates).
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What methodologies identify the compound’s primary molecular targets?

Advanced techniques include:

  • Chemical proteomics : SILAC-based affinity profiling in cell lysates to capture binding partners.
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with human carbonic anhydrase isoforms).
  • RNA-seq : Transcriptomic analysis post-treatment to map downstream pathways .

Q. How are toxicity and selectivity evaluated in complex biological systems?

  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp assays (IC₅₀ < 10 µM indicates risk).
  • Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage.
  • Tissue-specific effects : Organoid models (e.g., liver or kidney) to predict in vivo toxicity .

Q. What analytical methods quantify the compound in biological matrices?

  • LC-MS/MS : MRM transitions optimized for parent and metabolite detection (LLOQ = 1 ng/mL).
  • Microsampling : Volumetric absorptive microsampling (VAMS) for longitudinal PK studies in rodents.
  • Data normalization : Internal standards (e.g., deuterated analogs) correct for matrix effects .

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